Benz(a)anthracene, 5,6-dihydro-7,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with significant implications in environmental chemistry and toxicology. It is recognized for its potential carcinogenic properties and is often studied in the context of its occurrence in tobacco smoke and other combustion processes. The compound has the following characteristics:
This compound is classified under the category of PAHs due to its structure, which consists of multiple fused aromatic rings that contribute to its stability and persistence in the environment .
The synthesis of Benz(a)anthracene, 5,6-dihydro-7,12-dimethyl- typically involves multi-step organic reactions. A notable method includes:
Technical details regarding reaction conditions (temperature, pressure, catalysts) can vary significantly depending on the specific synthetic route employed.
The molecular structure of Benz(a)anthracene, 5,6-dihydro-7,12-dimethyl- features a fused ring system characteristic of PAHs:
Benz(a)anthracene, 5,6-dihydro-7,12-dimethyl- can participate in various chemical reactions typical for aromatic compounds:
The mechanism of action for Benz(a)anthracene, 5,6-dihydro-7,12-dimethyl- primarily revolves around its interaction with biological systems:
Relevant data indicate that this compound exhibits significant persistence in environmental settings due to its hydrophobic nature and resistance to degradation .
Benz(a)anthracene, 5,6-dihydro-7,12-dimethyl- has several scientific applications:
Cytochrome P450 (CYP) enzymes initiate the metabolic activation of 5,6-dihydro-7,12-dimethylbenz(a)anthracene by catalyzing stereoselective epoxidations and hydroxylations. In rat hepatic microsomes, constitutive CYP isoforms (e.g., CYP2C6, CYP2C11, and CYP2C13) exhibit gender-dependent expression patterns that profoundly influence metabolic regioselectivity. Male-predominant CYP2C11 preferentially generates K-region epoxides (e.g., 5,6-epoxide), while female-predominant CYP2C12 favors non-K-region oxidation [7]. Phenobarbital induction amplifies CYP2B-mediated metabolism, shifting diol-epoxide profiles. Chlorination at the 7-position enhances tissue accumulation compared to the parent benz[a]anthracene, altering organ-specific CYP induction (e.g., elevated CYP1A2 in liver) [5]. This modulation underscores the role of substituents in directing CYP-mediated bioactivation.
Table 1: Cytochrome P450 Isoforms Involved in 7,12-Dimethylbenz[a]anthracene Metabolism
CYP Isoform | Inducer/Regulator | Primary Site of Oxidation | Gender/Tissue Specificity |
---|---|---|---|
CYP2C11 | Constitutive | K-region (5,6-epoxide) | Male-predominant (rat liver) |
CYP2C12 | Constitutive | Non-K-region (3,4-diol) | Female-predominant (rat liver) |
CYP1A2 | 7-Cl-BaA exposure | 8,9- and 10,11-diols | Hepatic-specific induction |
CYP2B2 | Phenobarbital | K-region epoxides | Non-gender-specific |
CYP1A1 | 3-Methylcholanthrene | Bay-region diols | Extrahepatic (e.g., lung) |
Microsomal epoxide hydrolase (mEH) converts unstable epoxides to trans-dihydrodiols, which serve as precursors for carcinogenic diol-epoxides. K-region epoxides (e.g., benz[a]anthracene-5,6-oxide) undergo mEH-mediated hydrolysis to form 5,6-dihydrodiols with high efficiency in human lung and rat liver preparations [3] [8]. However, non-K-region epoxides (e.g., 3,4-oxide) exhibit slower hydrolysis rates, enabling their accumulation and further oxidation to diol-epoxides. The 7,12-dimethyl substitution impedes mEH-mediated detoxification of K-region epoxides, favoring alternative pathways that yield bay-region diol-epoxides [7]. Strain-specific differences in mEH activity (e.g., Long–Evans vs. Hooded Lister rats) further modulate diol accumulation, highlighting the critical balance between detoxification and activation pathways.
Bay-region diol-epoxides are the ultimate carcinogenic metabolites of benz[a]anthracene derivatives. Theoretical and experimental studies confirm that methylation at C7 and C12 positions stabilizes the carbocation intermediate formed upon epoxide ring opening within the sterically constrained bay region (e.g., C1–C12a) [2] [9]. This stabilization enhances electrophilicity and DNA adduct formation. Stereochemical analyses reveal that CYP-catalyzed epoxidation is stereoselective: liver microsomes from 3-methylcholanthrene-treated rats produce 95% (4R,5S)-enantiomer of benzo[a]pyrene-4,5-oxide, a pattern extrapolated to dimethylbenz[a]anthracene bay-region epoxides [9]. DNA-binding studies using P-postlabelling demonstrate that 7-methylbenz[a]anthracene forms adducts at 5–9× higher levels than unsubstituted benz[a]anthracene, directly implicating methylation in bay-region reactivity [1].
K-region epoxides (e.g., 5,6-oxide) and non-K-region epoxides (e.g., 3,4-oxide) exhibit divergent biological fates:
Table 2: Comparative Reactivity of Metabolic Intermediates
Metabolite Type | DNA Binding Efficiency | Protein/RNA Binding | Detoxification Rate | Role in Carcinogenesis |
---|---|---|---|---|
K-region epoxides (e.g., 5,6-oxide) | Low | High | Rapid (via mEH) | Minor |
Non-K-region bay-region diol-epoxides | High (e.g., 7-MBA: 5–9× > BA) | Moderate | Slow | Major (DNA adducts) |
3,4-Dihydrodiols | Intermediate (proximate carcinogen) | Low | Moderate | Critical (precursor to diol-epoxides) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7